碳酸双(六氟异丙酯)

描述

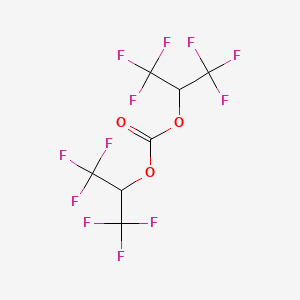

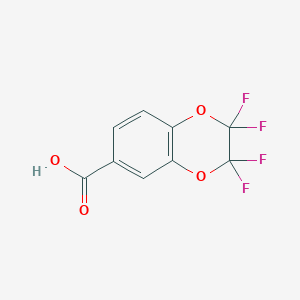

Bis(hexafluoroisopropyl) carbonate is a chemical compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 . It is also known by its CAS Number 18925-66-1 .

Chemical Reactions Analysis

While specific chemical reactions involving Bis(hexafluoroisopropyl) carbonate are not detailed in the search results, hexafluoroisopropanol, a related compound, has been noted for its unique properties in promoting a wide range of challenging chemical reactions .科学研究应用

非异氰酸酯聚氨酯合成

碳酸双(六氟异丙酯)和相关的碳酸双(环状酯)在非异氰酸酯聚氨酯 (NIPU) 的合成中起着至关重要的作用。这些化合物通过与二胺反应形成,为通常需要有毒光气或异氰酸酯的传统聚氨酯提供了一种替代方案。这种方法不仅提供了一种更安全、更环保的方法,而且还生产出具有显着分子量和窄多分散指数的聚氨酯。NIPU 表现出理想的性能,如玻璃化转变温度和良好的热稳定性 (盛等人,2015)、(陈等人,2015)、(张等人,2017)。

生物医学应用的高级材料

碳酸双(环状酯)衍生物,包括源自碳酸双(六氟异丙酯)的衍生物,在生物医学领域已得到广泛应用。这些化合物是设计具有定制多功能特性的可生物降解聚合物的组成部分。形成的聚合物,如聚碳酸酯,表现出高载药量和优异的生物相容性,使其适用于包括药物和核酸递送在内的各种生物医学应用 (Ansari 等人,2021)。

阻燃添加剂

碳酸双(2,2,2-三氟乙基)乙基膦酸酯等化合物是碳酸双(六氟异丙酯)的变体,用作阻燃添加剂以提高材料的安全性,尤其是在锂离子电池中。这些添加剂显着抑制了电解液的可燃性,证明了它们在不影响电池电化学性能的情况下提高安全性的有效性 (朱等人,2015)。

芳香缩聚聚合物的合成

在聚合物科学领域,碳酸双(六氟异丙酯)及其衍生物有助于芳香聚醚和共聚醚的合成。这些聚合物表现出独特的性能,例如在各种有机溶剂中的溶解性、形成无色透明薄膜以及随着氟含量增加而增大的与水的接触角。它们的应用扩展到需要特定光学和介电性能的领域 (Saegusa 和 Koizumi,2005)。

电子和存储器件

在电子应用中,含有六氟异丙基的官能化聚酰亚胺表现出非易失性存储器行为。这些材料显示出有希望的特性,例如电双稳态和显着的开/关电流比,使其适用于电子应用中的存储器件。这些聚酰亚胺中的分子结构和电荷转移机制有助于其功能 (Tian 等人,2011)。

安全和危害

The safety data sheet for a related compound, hexafluoroisopropanol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is recommended to use personal protective equipment when handling this compound .

未来方向

In terms of future directions, hexafluoroisopropyl carbamates, which are related to Bis(hexafluoroisopropyl) carbonate, have been synthesized and evaluated for inhibition of the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . This suggests potential future applications in the field of biochemistry .

作用机制

Target of Action

Bis(hexafluoroisopropyl) carbonate primarily targets the endocannabinoid degrading enzymes, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the endocannabinoid system, which is widely distributed throughout the organism and consists of endocannabinoid receptors, their natural ligands (the endocannabinoids), and the enzymes responsible for endocannabinoid degradation .

Mode of Action

The compound interacts with its targets (FAAH and MAGL) by inhibiting their activity . The strength of the inhibitory effect is mainly due to the reactive hexafluoroisopropyl carbamate group . The synthesized derivatives of this compound with different spacers between the heteroaryl and the carbamate moiety were found to inhibit both enzymes . Some compounds were found to be selective MAGL inhibitors, while others resulted in dual inhibition of FAAH/MAGL .

Biochemical Pathways

The inhibition of FAAH and MAGL enzymes by Bis(hexafluoroisopropyl) carbonate affects the endocannabinoid system . This system involves the production of endocannabinoids from phospholipids on demand, which mediate diverse pharmacological effects . By inhibiting the degradation of endocannabinoids, the compound potentially enhances the effects mediated by these endocannabinoids.

Pharmacokinetics

Selected derivatives of the compound were tested for hydrolytic stability in aqueous solution, liver homogenate, and blood plasma, as well as for aqueous solubility and cell permeability . Some compounds showed properties such as water solubility and cell permeability that surpassed those of the known selective MAGL inhibitor ABX-1431 .

Result of Action

The molecular and cellular effects of Bis(hexafluoroisopropyl) carbonate’s action primarily involve the inhibition of FAAH and MAGL enzymes, leading to an increase in the levels of endocannabinoids . This could potentially enhance the pharmacological effects mediated by these endocannabinoids.

Action Environment

The compound’s hydrolytic stability in different environments (aqueous solution, liver homogenate, and blood plasma) was tested , suggesting that these factors could potentially influence its action and stability.

生化分析

Biochemical Properties

Bis(hexafluoroisopropyl) carbonate has been found to interact with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These interactions are crucial in the endocannabinoid system, which is widely distributed throughout the organism .

Cellular Effects

The compound’s effects on cells are primarily related to its interactions with FAAH and MAGL . By inhibiting these enzymes, Bis(hexafluoroisopropyl) carbonate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bis(hexafluoroisopropyl) carbonate involves its reactive hexafluoroisopropyl carbamate group . This group is mainly responsible for the strength of the inhibitory effect of the compounds . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Bis(hexafluoroisopropyl) carbonate has shown stability and certain long-term effects on cellular function . Some compounds showed a slightly higher MAGL inhibitory effect than the known selective MAGL inhibitor ABX-1431 .

属性

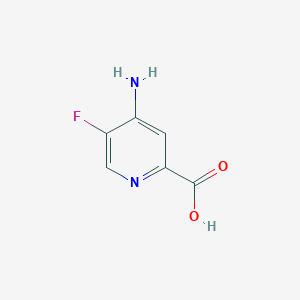

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYIKXVPERYUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)

![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)